3-Imidazol-1-YL-butyric acid hydrochloride
Overview
Description
3-Imidazol-1-YL-butyric acid hydrochloride is a white crystalline powder belonging to the class of imidazole compounds. It has the molecular formula C7H11ClN2O2 and a molecular weight of 190.63 g/mol. This compound is primarily used in proteomics research and is known for its significant role in various biochemical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of imidazole-containing compounds, including 3-Imidazol-1-YL-butyric acid hydrochloride, typically involves the formation of the imidazole ring through cyclization reactions. One common method involves the cyclization of amido-nitriles under mild conditions, which can include the use of nickel catalysts . The reaction conditions are often tolerant to various functional groups, including aryl halides and heterocycles .
Industrial Production Methods
Industrial production of imidazole derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods for industrial production of this compound are not widely documented, but they likely follow similar principles as those used in laboratory synthesis, with adjustments for scale and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-Imidazol-1-YL-butyric acid hydrochloride can undergo various chemical reactions, including:
Oxidation: Imidazole derivatives can be oxidized to form N-oxides.
Reduction: Reduction reactions can convert imidazole derivatives to their corresponding amines.
Substitution: Imidazole rings can undergo substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles for substitution reactions. The conditions for these reactions are typically mild to moderate, ensuring the stability of the imidazole ring.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of imidazole derivatives can yield N-oxides, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the imidazole ring, enhancing its chemical diversity.
Scientific Research Applications
3-Imidazol-1-YL-butyric acid hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in proteomics research to study protein interactions and functions.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory activities.
Industry: Utilized in the development of new materials and catalysts due to its versatile chemical properties.
Mechanism of Action
The mechanism of action of 3-Imidazol-1-YL-butyric acid hydrochloride involves its interaction with various molecular targets and pathways. Imidazole derivatives are known to interact with enzymes and receptors, modulating their activity. The specific pathways involved can vary depending on the biological context, but common targets include enzymes involved in metabolic processes and receptors in signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Clemizole: An antihistaminic agent.
Etonitazene: An analgesic.
Enviroxime: An antiviral agent.
Astemizole: Another antihistaminic agent.
Omeprazole: An antiulcer agent.
Pantoprazole: Another antiulcer agent.
Thiabendazole: An antihelmintic agent.
Nocodazole: An antinematodal agent.
Metronidazole: A bactericidal agent.
Azathioprine: Used for treating rheumatoid arthritis.
Uniqueness
What sets 3-Imidazol-1-YL-butyric acid hydrochloride apart from these similar compounds is its specific structure and the unique properties it imparts. Its versatility in undergoing various chemical reactions and its wide range of applications in different fields make it a valuable compound in scientific research and industrial applications.
Properties
IUPAC Name |
3-imidazol-1-ylbutanoic acid;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2.ClH/c1-6(4-7(10)11)9-3-2-8-5-9;/h2-3,5-6H,4H2,1H3,(H,10,11);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSPQQHJVBPBACD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)O)N1C=CN=C1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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